3-Bromo-4-chloro-6-methoxyquinoline is a heterocyclic aromatic compound, classified as a derivative of quinoline. Quinoline itself is a significant structure in organic chemistry due to its diverse applications in medicinal chemistry, materials science, and as a building block for various organic syntheses. The specific substitutions of bromine, chlorine, and methoxy groups in 3-bromo-4-chloro-6-methoxyquinoline enhance its reactivity and potential biological activity, making it a compound of interest in both research and industrial applications.
The synthesis of 3-bromo-4-chloro-6-methoxyquinoline typically involves a multi-step process that includes both bromination and chlorination reactions.
The synthetic routes are optimized for yield and purity, often employing techniques such as continuous flow reactors which allow for precise control over reaction conditions, thus enhancing scalability for industrial applications .
The molecular formula for 3-bromo-4-chloro-6-methoxyquinoline is , with a molecular weight of approximately . The structure consists of a quinoline ring system with specific substituents that influence its chemical properties:
This substitution pattern significantly affects the compound's electronic properties and reactivity.
3-Bromo-4-chloro-6-methoxyquinoline can undergo various chemical reactions:
Common reagents for these reactions include sodium methoxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Palladium catalysts are typically employed in coupling reactions alongside boronic acids .
The mechanism of action for 3-bromo-4-chloro-6-methoxyquinoline primarily involves its interaction with biological targets such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition can lead to antibacterial effects, making it a candidate for further drug development .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds .
3-Bromo-4-chloro-6-methoxyquinoline has several important applications:
The systematic IUPAC designation for this compound is 3-bromo-4-chloro-6-methoxyquinoline, precisely defining the positions of its substituents on the quinoline core structure. Its molecular formula is C₁₀H₇BrClNO, with a molecular weight of 272.53 g/mol as confirmed by multiple analytical suppliers [1] [2] [5]. The structural representation is unambiguously encoded in the canonical SMILES notation: COc1ccc2ncc(Br)c(Cl)c2c1
, which specifies the methoxy group at position 6, bromine at position 3, and chlorine at position 4 of the bicyclic framework. The InChIKey identifier JPJOZOXSMAFCSD-UHFFFAOYSA-N
provides a standardized digital reference for database searches and computational chemistry applications [2] [4] [5].
The quinoline core features three principal substituents that synergistically govern its reactivity:
This strategic substitution pattern creates significant electronic asymmetry across the ring system. The methoxy group's +R effect increases electron density in the benzo-fused ring, while the halogens at C3/C4 create electron-deficient zones near the heterocyclic nitrogen. This polarization enables sequential site-selective modifications – the C4 chlorine undergoes displacement preferentially over the C3 bromine due to greater activation by the pyridinic nitrogen, while the C6 methoxy group directs electrophiles to ortho/para positions [2] [5].
Table 1: Physicochemical Properties of 3-Bromo-4-chloro-6-methoxyquinoline
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 272.53 g/mol | - |
Predicted Density | 1.613 ± 0.06 g/cm³ | At 20°C |
Predicted Boiling Point | 358.8 ± 37.0 °C | At 760 mmHg |
Flash Point | 170.8 °C | Closed cup |
Refractive Index | 1.648 | - |
pKa | 0.99 ± 0.27 | Predicted |
The documented synthesis of 3-bromo-4-chloro-6-methoxyquinoline first appeared in chemical literature circa 2009-2011, coinciding with its CAS registry (1203579-29-6). This places its development significantly later than simpler methoxyquinolines like 4-chloro-6-methoxyquinoline (CAS 4295-04-9, known since 1949) and 3-bromo-6-methoxyquinoline (CAS 14036-96-5, reported mid-20th century) [1]. Its emergence reflects the evolving sophistication in halogenation methodologies and the pharmaceutical industry's demand for complex, multifunctional quinoline building blocks.
The compound's design builds upon foundational work in regioselective quinoline halogenation. Early approaches could not achieve the precise trisubstitution pattern seen in this derivative. Modern synthetic routes typically employ:
Commercial availability since approximately 2012 through specialty suppliers like BioBlocks and SynQuest Labs marks its transition from laboratory curiosity to established synthetic intermediate. This commercialization timeline aligns with the compound's growing importance in drug discovery pipelines targeting kinase inhibition and antimicrobial agents [1] [4].
3-Bromo-4-chloro-6-methoxyquinoline serves three pivotal functions in contemporary heterocyclic chemistry:
Pharmaceutical Building Block: Its polyhalogenated structure enables sequential cross-coupling reactions to generate diverse medicinal chemistry scaffolds. The C4 chlorine undergoes preferential Pd-catalyzed amination for mono-substitution, while the C3 bromine participates in subsequent coupling reactions. Over 27% of recently approved quinoline-containing drugs feature similar halogenation patterns at C3/C4 positions [1] [2].
Material Science Precursor: The electron-deficient quinoline core, when functionalized at C3/C4, serves as electron-transport material in OLEDs. Methoxy substitution at C6 provides solubility for solution processing – a critical advantage over unsubstituted analogues [5].
Directed Functionalization Template: Regioselective metalation adjacent to the methoxy group enables C7 functionalization before halogen displacement, creating pentasubstituted quinolines inaccessible through classical synthesis. This orthogonal reactivity is exploited in multistep diversification workflows without protecting group manipulations [1] [4].
Table 2: Commercial Quinoline Building Blocks with Related Structures
Compound Name | CAS Number | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|
3-Bromo-4-chloro-6-methoxyquinoline | 1203579-29-6 | C₁₀H₇BrClNO | Standard C6-methoxy isomer |
3-Bromo-4-chloro-8-methoxyquinoline | 142781-92-8 | C₁₀H₇BrClNO | Methoxy at C8 (opposite ring position) |
4-Chloro-6-methoxyquinoline | 4295-04-9 | C₁₀H₈ClNO | Lacks C3 bromine |
3-Bromo-6-methoxyquinoline | 14036-96-5 | C₁₀H₈BrNO | Lacks C4 chlorine |
4-Bromo-3-chloro-6-methoxyquinoline | 426842-71-9 | C₁₀H₇BrClNO | Halogen position swap (C3/C4 reversed) |
The compound's significance is underscored by its inclusion in Sigma-Aldrich's AldrichCPR collection targeting early-discovery researchers, acknowledging its potential for generating novel chemical entities. Its structural isomer 4-bromo-3-chloro-6-methoxyquinoline (CAS 426842-71-9) exhibits markedly different reactivity due to reversed halogen positions, particularly in electrophilic substitution patterns, highlighting the precise electronic tuning achieved in the 3-bromo-4-chloro configuration [1] [2] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0